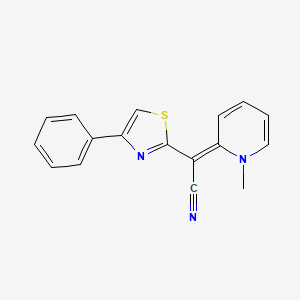

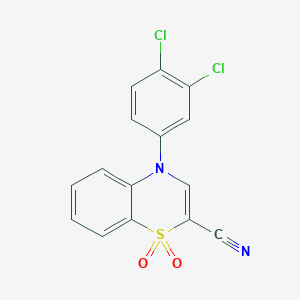

(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile, also known as MPTA, is a compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a fluorescent probe for imaging, as well as in drug discovery and development.

Applications De Recherche Scientifique

Photochemical Reactions

Compounds with structures resembling "(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile" have been studied for their photochemical behavior. For instance, the dissociative photosubstitution reactions of certain ruthenium complexes in acetonitrile demonstrate the ligand substitution reaction upon irradiation, highlighting the potential for photo-induced ligand exchange processes in similar compounds (Hecker, Fanwick, & McMillin, 1991).

Synthesis and Reactivity

The synthetic utility of compounds structurally related to "(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile" has been demonstrated through various reactions. For example, fluoride ion-promoted azomethine ylid generation showcases the reactivity of certain aminonitrile ylids, leading to the formation of oxazoline derivatives, which could inspire similar synthetic routes for the target compound (Kohra & Tominaga, 1994).

Photochromic Performance

Dithiazolylethenes with pyridyl and N-methylpyridinium groups have been prepared and analyzed for their photochromic performance. This research provides insights into the photophysical properties of compounds that could be structurally related to the target molecule, including their ability to undergo color changes upon light irradiation (Irie & Takami, 2007).

Luminescence and Electrochemistry

Luminescent rhenium(I) phenanthroline complexes with benzoxazol-2-ylidene ligands, including studies on their synthesis, characterization, and photophysical properties, offer parallels in exploring the electrochemical and luminescent behaviors of similar compounds. Such research could guide the development of optoelectronic materials based on "(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile" (Ko, Ng, & Yiu, 2012).

Nucleophilic Substitution Reactions

Research on the reactivity of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles to afford new naphthostyryl derivatives through substitution of the methylthio group informs on the synthetic versatility and potential chemical transformations of compounds with similar structural features (Dyachenko, Kashner, & Samusenko, 2014).

Propriétés

IUPAC Name |

(2E)-2-(1-methylpyridin-2-ylidene)-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3S/c1-20-10-6-5-9-16(20)14(11-18)17-19-15(12-21-17)13-7-3-2-4-8-13/h2-10,12H,1H3/b16-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKZDLUBHPTQEZ-JQIJEIRASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=CC1=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C=CC=C/C1=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-(2-hydroxy-3-(piperidin-1-yl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B2955109.png)

![4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2955110.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2955112.png)

![N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine](/img/structure/B2955119.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2955120.png)

![3-chloro-4-[(2-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2955125.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2955128.png)

![N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2955130.png)